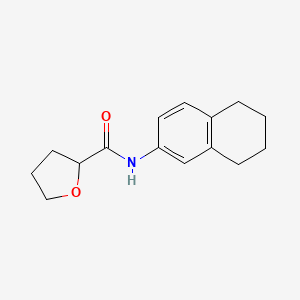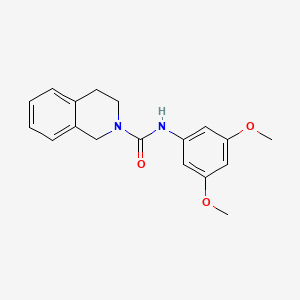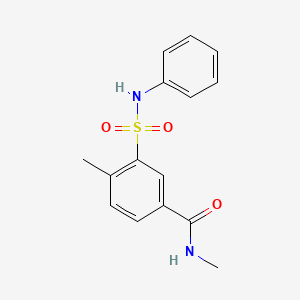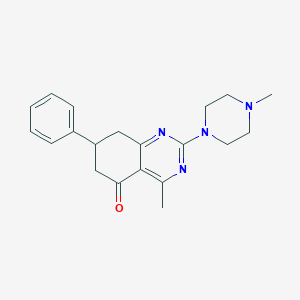
N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide, also known as TH-Naph, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has also been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation. In addition, N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has also been shown to have low toxicity in animal models. However, N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide and to optimize its therapeutic properties. In addition, studies are needed to explore the pharmacokinetics and pharmacodynamics of N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide in vivo.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(5,6,7,8-tetrahydro-2-naphthalenyl)tetrahydro-2-furancarboxamide induces cell death in cancer cells and inhibits tumor growth in animal models.
Propiedades
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,14H,1-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGQWRQNBZEMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441529.png)
![4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4441533.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441545.png)
![4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441565.png)
![N-ethyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441570.png)

![2-[1-(3,4-difluorobenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4441580.png)
![N-[1,4-diethyl-2,3-dioxo-7-(1-piperidinyl)-1,2,3,4-tetrahydro-6-quinoxalinyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B4441587.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4441592.png)
![N-(2,4-dichlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441596.png)

![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
